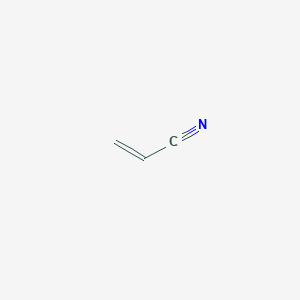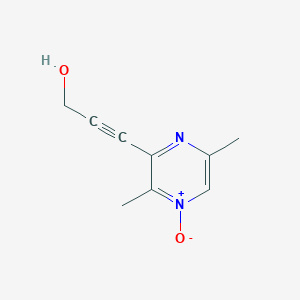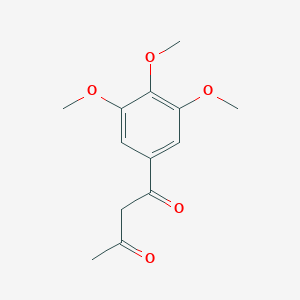
Indole-5-carboxaldehído
Descripción general
Descripción
Indole-5-carboxaldehyde (ICA) is an organic compound belonging to the class of aromatic aldehydes. It is a colorless solid with a distinct odor and is used as a reagent in the synthesis of various compounds. ICA is also known as indole-3-carboxaldehyde, indole-3-aldehyde, or indole-3-formaldehyde, and is found in a variety of plants and animal sources. ICA has been studied for its potential applications in pharmaceuticals, agriculture, and industrial processes.
Aplicaciones Científicas De Investigación
Preparación de derivados de la curcumina
Indole-5-carboxaldehído se utiliza como reactivo en la preparación de derivados de la curcumina . Estos derivados han demostrado tener propiedades antiproliferativas y antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de enfermedades caracterizadas por inflamación y crecimiento celular descontrolado, como el cáncer .
Síntesis de para-para estilbenofanos
Otra aplicación del this compound es en la síntesis de para-para estilbenofanos a través de un proceso conocido como acoplamiento de McMurry . Los estilbenofanos son un tipo de compuesto orgánico que tiene aplicaciones potenciales en el campo de la ciencia de los materiales debido a sus propiedades estructurales únicas .
Síntesis estereoselectiva de derivados de la dibencilidenacetona
this compound también se usa en la síntesis estereoselectiva de derivados de la dibencilidenacetona . Estos derivados se utilizan como sondas de imagen de β-amiloide , que son herramientas importantes en el estudio de la enfermedad de Alzheimer y otros trastornos neurodegenerativos .
4. Diseño de fármacos basado en la estructura de inhibidores de la aurorakinasa A this compound juega un papel en el diseño de fármacos basado en la estructura de inhibidores de la aurorakinasa A . La aurorakinasa A es una proteína que a menudo se sobreexpresa en las células cancerosas, y los inhibidores de esta proteína se están investigando como posibles fármacos anticancerígenos
Mecanismo De Acción
Target of Action
Indole-5-carboxaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For example, some indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines and reduce reactive oxygen species (ROS) levels .
Biochemical Pathways
Indole-5-carboxaldehyde, as a derivative of indole, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process leads to the production of various indole derivatives that maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-5-carboxaldehyde may also be involved in the suppression of inflammatory response, oxidative stress, and other signaling pathways .
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Indole-5-carboxaldehyde would play a crucial role in its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of Indole-5-carboxaldehyde’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been shown to attenuate the release of pro-inflammatory cytokines and reduce ROS levels, suggesting potential anti-inflammatory and antioxidant effects .
Action Environment
The action of Indole-5-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . Therefore, factors such as diet and the composition of the gut microbiota could potentially influence the action, efficacy, and stability of Indole-5-carboxaldehyde.
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have shown promising therapeutic potential in treating human diseases . They have been found to be effective in organ fibrosis treatment . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Análisis Bioquímico
Biochemical Properties
Indole-5-carboxaldehyde, like other indole derivatives, is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in maintaining intestinal homeostasis and impacting liver metabolism .
Cellular Effects
Indole-5-carboxaldehyde influences cell function by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indole-5-carboxaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to show changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other indole derivatives have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole-5-carboxaldehyde is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
Like other indole derivatives, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUEEUKBYCSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343325 | |
| Record name | Indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196-69-6 | |
| Record name | Indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for Indole-5-carboxaldehyde?
A1: While the provided articles do not explicitly state the molecular formula and weight, these can be deduced from the structure:
Q2: Have any studies investigated the Structure-Activity Relationship (SAR) of Indole-5-carboxaldehyde?
A3: Yes, one study explored the SAR of indole carboxaldehydes, including Indole-5-carboxaldehyde, in the context of adipogenesis inhibition []. The researchers found that the position of the carboxaldehyde group on the indole ring significantly influenced the compound's activity. Specifically, Indole-5-carboxaldehyde and Indole-1-carboxaldehyde exhibited the most potent inhibitory effects on adipocyte differentiation compared to other isomers. This suggests that the specific position of the carboxaldehyde group is crucial for interacting with molecular targets involved in adipogenesis.
Q3: Are there any known analytical methods for detecting and quantifying Indole-5-carboxaldehyde?
A4: The research articles highlight the use of various chromatographic techniques for isolating and purifying Indole-5-carboxaldehyde from natural sources. These methods include column chromatography on silica gel, Sephadex LH-20, and preparative-HPLC [, ]. While the specific details about analytical methods for quantification are not provided, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry could be employed for this purpose.
Q4: What are the potential environmental impacts of Indole-5-carboxaldehyde, considering its presence in marine organisms?
A5: The provided research does not offer specific details about the environmental fate, degradation, or ecotoxicological effects of Indole-5-carboxaldehyde. Given its presence in marine fungi [], understanding its potential impact on marine ecosystems warrants further investigation. Future research could explore its bioaccumulation potential, degradation pathways, and effects on various marine organisms to assess its ecological risks and inform sustainable practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




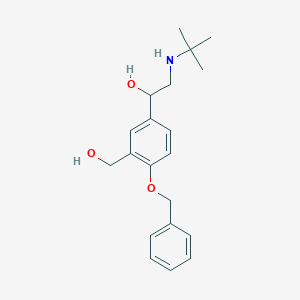
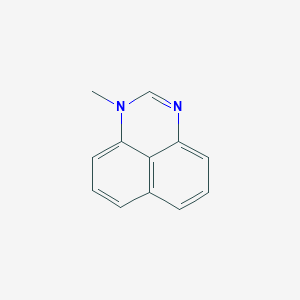

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

